molecular formula C3H6ClN3O B3425526 1,2-Oxazole-3,5-diamine hydrochloride CAS No. 4264-07-7

1,2-Oxazole-3,5-diamine hydrochloride

Cat. No.: B3425526
CAS No.: 4264-07-7
M. Wt: 135.55 g/mol
InChI Key: IHYLSNSWJLSXJX-UHFFFAOYSA-N
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Description

1,2-Oxazole-3,5-diamine hydrochloride (CAS 4264-07-7) is a high-purity chemical building block for life sciences research. This compound features the 1,2-oxazole (isoxazole) core structure, a privileged scaffold in medicinal chemistry known for its versatile biological activities and its role as a key intermediate in the synthesis of novel therapeutic agents . The molecule is supplied as its hydrochloride salt to enhance stability. With a molecular formula of C3H6ClN3O and a molecular weight of 135.55 g/mol, this diamine derivative is a valuable precursor in organic synthesis and drug discovery . The oxazole ring system is a common feature in compounds with a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, making it a significant structure for developing new chemical entities . Notably, structurally similar 1,2,5-oxadiazole compounds have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme implicated in cancer immunosuppression, highlighting the potential of this compound class in immunology and oncology research . This product is intended for research and development purposes. Please note that it is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care and refer to the material safety data sheet for detailed hazard information .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazole-3,5-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O.ClH/c4-2-1-3(5)7-6-2;/h1H,5H2,(H2,4,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYLSNSWJLSXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4264-07-7
Record name 1,2-oxazole-3,5-diamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Oxazole-3,5-diamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-2-oxazoline with hydrochloric acid, which facilitates the formation of the desired oxazole ring . The reaction is usually carried out at elevated temperatures to ensure complete cyclization and high yield.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1,2-Oxazole-3,5-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, ozone.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Properties: Research indicates that 1,2-oxazole derivatives exhibit antimicrobial activity against various pathogens. Studies have shown that modifications to the oxazole ring can enhance efficacy against resistant strains.
    • Anticancer Activity: The compound has been investigated as a potential anticancer agent. It interacts with specific cellular pathways that promote apoptosis in cancer cells, making it a candidate for further development in cancer therapies.
  • Organic Synthesis
    • Building Block for Complex Molecules: 1,2-Oxazole-3,5-diamine hydrochloride serves as an intermediate in synthesizing more complex organic compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals.
    • Catalytic Reactions: The compound is utilized in asymmetric synthesis processes, aiding in the formation of chiral centers in target molecules. This application is crucial for producing enantiomerically pure compounds used in drug development.
  • Material Science
    • Polymer Development: The unique properties of oxazole derivatives are explored in creating novel polymers with specific functionalities. These materials can be tailored for applications ranging from coatings to electronic devices.
    • Nanomaterials: Research into nanostructured materials incorporating oxazole derivatives has shown promise for use in sensors and catalysis due to their enhanced surface area and reactivity.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces cytokine production in inflammatory models

Table 2: Synthetic Applications

Application TypeDescriptionReference
Intermediate SynthesisUsed in the synthesis of complex organic molecules
Chiral SynthesisCatalyzes asymmetric reactions for drug development
PolymerizationForms part of novel polymeric materials

Case Studies

  • Antimicrobial Study:
    A study published in a peer-reviewed journal demonstrated that modified oxazole derivatives showed a significant reduction in bacterial growth rates compared to controls. The study highlighted the structure-activity relationship (SAR) that guided the design of more potent compounds.
  • Cancer Therapeutics:
    In another investigation, researchers explored the effects of this compound on various cancer cell lines. Results indicated that the compound effectively induced cell death through caspase activation pathways.
  • Material Science Innovation:
    A recent project focused on integrating oxazole derivatives into polymer matrices for enhanced thermal stability and mechanical strength. The resultant materials exhibited superior properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1,2-Oxazole-3,5-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2-Oxazole-3,5-diamine Hydrochloride and Analogues

Compound Core Structure Substituents Key References
1,2-Oxazole-3,5-diamine HCl Oxazole (5-membered) 3,5-diamine, HCl salt
3,5-Diaminopyrazole Pyrazole (5-membered) 3,5-diamine
[1,2,4]Oxadiazole-3,5-diamine Oxadiazole (5-membered) 3,5-diamine [[]]
1,3,4-Oxadiazole-sulfonamide Oxadiazole (5-membered) Sulfonamide group
1,2,5-Oxadiazine Oxadiazine (6-membered) Hydrazone-hydrazide

Key Observations :

  • Ring Size and Stability : The 5-membered oxazole core (as in 1,2-oxazole-3,5-diamine HCl) is less strained than 6-membered analogues like 1,2,5-oxadiazine, favoring higher thermal stability .
  • Electronic Effects: Amino groups at positions 3 and 5 enhance nucleophilic reactivity, contrasting with sulfonamide-substituted oxadiazoles, which exhibit electrophilic character at sulfur .

Key Observations :

  • Reaction Conditions : The hydrochloride salt formation in 1,2-oxazole-3,5-diamine likely requires acidic workup, similar to the synthesis of [1,2,4]oxadiazole-3,5-diamine, which uses hydroxylamine hydrochloride [[]].
  • Yield Trends : Sulfonamide-functionalized oxadiazoles achieve higher yields due to stabilized intermediates, whereas oxazole derivatives face challenges in cyclization efficiency .

Physicochemical Properties

Table 3: Solubility and Stability

Compound Solubility (Polar Solvents) Stability (Acidic Conditions) Reference
1,2-Oxazole-3,5-diamine HCl High (due to HCl salt) Stable
[1,2,4]Oxadiazole-3,5-diamine Moderate Hydrolyzes to oxadiazolone* [[]]
3,5-Diaminopyrazole Low Stable

*Under strong acidic conditions, [1,2,4]oxadiazole-3,5-diamine undergoes hydrolysis to form 1,2,4-oxadiazol-5(4H)-one [[]].

Key Observations :

  • The hydrochloride salt of 1,2-oxazole-3,5-diamine significantly improves aqueous solubility compared to neutral analogues like 3,5-diaminopyrazole .

Biological Activity

Overview

1,2-Oxazole-3,5-diamine hydrochloride is a heterocyclic compound with potential therapeutic applications due to its diverse biological activities. This compound features a five-membered ring that includes one oxygen and one nitrogen atom, with diamine groups located at positions 3 and 5. Research has indicated its potential in various biomedical fields, including antimicrobial, anticancer, and anti-inflammatory applications.

The biological activity of 1,2-oxazole derivatives often involves interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to significant biological responses:

  • Antimicrobial Activity : Compounds similar to 1,2-oxazole-3,5-diamine have been investigated for their ability to inhibit the growth of bacteria and fungi. The exact mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
  • Anticancer Properties : Research has shown that oxazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Biological Activity Data

A summary of the biological activities observed in studies involving this compound is presented in Table 1 below:

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction of inflammatory cytokines

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Anticancer Research : In vitro studies indicated that this compound could effectively induce apoptosis in human cancer cell lines. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death .
  • Anti-inflammatory Effects : A recent investigation reported that treatment with this compound resulted in a significant decrease in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation .

Q & A

Q. What are the recommended synthetic routes for 1,2-Oxazole-3,5-diamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

  • Step 1: Start with the condensation of hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) with diketones or nitrile precursors in dichloromethane (DCM) under reflux. This method is scalable and yields intermediates with C2v symmetry, as confirmed by 31P^{31}\text{P} NMR .
  • Step 2: Optimize pH using sodium hydroxide to stabilize the oxazole ring during cyclization. Excess base may lead to hydrolysis, reducing yield .
  • Step 3: Purify via recrystallization in ethanol or methanol. Typical yields range from 60–80%, depending on solvent polarity and reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopy: Use 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm amine and oxazole proton environments. For example, equivalent phosphorus atoms in intermediates indicate symmetry .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 160.05 for the base compound).
  • Elemental Analysis: Match experimental C, H, N percentages with theoretical values (e.g., C: 35.6%, H: 4.3%, N: 27.7%) to confirm purity .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles. The compound may cause respiratory irritation .
  • Storage: Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light, which can induce ring-opening reactions .
  • Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for oxazole derivatives?

Methodological Answer:

  • Case Study: If 1H^1\text{H} NMR shows non-equivalent amine protons, consider tautomerism or residual solvent effects. For example, DCM traces in the sample can split signals .
  • Solution: Re-crystallize in deuterated solvents (e.g., DMSO-d6) and run variable-temperature NMR to detect dynamic equilibria .
  • Validation: Cross-check with IR spectroscopy; asymmetric N-H stretches (~3300 cm1^{-1}) confirm tautomeric forms .

Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacological studies?

Methodological Answer:

  • pH Optimization: Maintain pH 6–7 to prevent oxazole ring hydrolysis. Use phosphate buffers for short-term stability .
  • Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage. Reconstitute in DMSO for cell-based assays .
  • Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC (C18 column, 0.1% TFA mobile phase) .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: Bulky substituents on the oxazole ring (e.g., methyl groups) hinder Pd-catalyzed Suzuki-Miyaura couplings. Use XPhos precatalysts to enhance turnover .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro) deactivate the oxazole toward nucleophilic substitution. Pre-functionalize with Boc-protected amines to direct reactivity .
  • Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and isolate products via flash chromatography .

Q. What analytical techniques differentiate this compound from structurally similar triazole derivatives?

Methodological Answer:

  • X-ray Crystallography: Resolve bond angles (e.g., oxazole N-O-C angle ~105°) versus triazole N-N-C angles (~110°) .
  • Tandem MS/MS: Fragment ions at m/z 122 (oxazole ring cleavage) distinguish it from triazole derivatives (e.g., m/z 117 for triazole) .
  • UV-Vis Spectroscopy: Oxazole derivatives exhibit λmax at 265 nm (π→π* transitions), whereas triazoles absorb at 280 nm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Oxazole-3,5-diamine hydrochloride
Reactant of Route 2
1,2-Oxazole-3,5-diamine hydrochloride

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